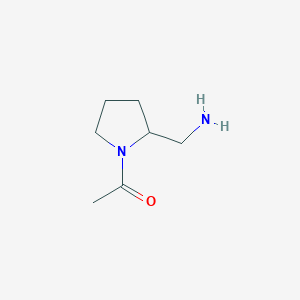

1-(2-Aminomethyl-pyrrolidin-1-yl)-ethanone

Beschreibung

1-(2-Aminomethyl-pyrrolidin-1-yl)-ethanone is a pyrrolidine derivative featuring an acetyl group at position 1 and an aminomethyl substituent at position 2 of the pyrrolidine ring. Pyrrolidine, a five-membered saturated amine ring, provides structural rigidity, while the acetyl and aminomethyl groups introduce polar and reactive sites.

Eigenschaften

IUPAC Name |

1-[2-(aminomethyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6(10)9-4-2-3-7(9)5-8/h7H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXFXQCOMXEVJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminomethyl-pyrrolidin-1-yl)-ethanone typically involves the reaction of pyrrolidine with an appropriate aminomethylating agent. One common method is the reductive amination of pyrrolidine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction conditions generally include:

Solvent: Methanol or ethanol

Temperature: Room temperature to 50°C

Reaction Time: 2-6 hours

Industrial Production Methods: Industrial production of 1-(2-Aminomethyl-pyrrolidin-1-yl)-ethanone may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems ensures consistent product quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Aminomethyl-pyrrolidin-1-yl)-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Alkylated or acylated derivatives

Wissenschaftliche Forschungsanwendungen

1-(2-Aminomethyl-pyrrolidin-1-yl)-ethanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(2-Aminomethyl-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Structural Variations: Ring Saturation: The target compound’s saturated pyrrolidine ring contrasts with aromatic pyrrole derivatives (e.g., 1-(1-methyl-1H-pyrrol-2-yl)ethanone), which are associated with flavor chemistry . Substituent Complexity: Compared to simpler ethanone derivatives, analogs like 1-(2-{[(2-aminoethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone exhibit branched substituents that may enhance binding affinity in drug candidates .

Biological Relevance: Azole-containing analogs (e.g., 1-(benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone) demonstrate antifungal activity, highlighting the role of heterocycles in bioactivity . Schiff bases derived from ethanone precursors (e.g., 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone) show antioxidant and antibacterial properties .

Synthetic Utility: Ethanol derivatives are frequently used in Claisen-Schmidt condensations (e.g., chalcone synthesis) and Suzuki couplings, as seen in intermediates like 1-(3-bromophenyl)ethanone .

Physicochemical and Toxicological Considerations

- Toxicity: Limited data exist for 1-(2-Aminomethyl-pyrrolidin-1-yl)-ethanone. However, structurally related compounds like 1-(2-Amino-6-nitrophenyl)ethanone lack thorough toxicological profiles, warranting caution in handling .

- Reactivity: The acetyl group in ethanone derivatives facilitates nucleophilic additions, while the pyrrolidine ring’s amine groups enable salt formation or coordination chemistry.

Biologische Aktivität

1-(2-Aminomethyl-pyrrolidin-1-yl)-ethanone, also known as aminomethylpyrrolidine ethanone, is an organic compound with a pyrrolidine ring structure that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , and its structure features a pyrrolidine ring attached to an aminomethyl group. This configuration contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H14N2O |

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | 1-(2-Aminomethyl-pyrrolidin-1-yl)-ethanone |

| CAS Number | 62105-09-3 |

Antimicrobial Properties

Recent studies have indicated that 1-(2-Aminomethyl-pyrrolidin-1-yl)-ethanone exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. In vitro tests revealed minimum inhibitory concentrations (MICs) that suggest its potential as an antibacterial agent.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 |

| Escherichia coli | 16 |

| Staphylococcus epidermidis | 4 |

The mechanism by which 1-(2-Aminomethyl-pyrrolidin-1-yl)-ethanone exerts its antimicrobial effects is thought to involve disruption of bacterial cell membrane integrity. The compound may interact with membrane proteins or lipids, leading to increased permeability and eventual cell lysis.

Study 1: Efficacy Against MRSA

In a controlled laboratory study, the efficacy of 1-(2-Aminomethyl-pyrrolidin-1-yl)-ethanone against MRSA was evaluated. The study demonstrated that the compound significantly reduced bacterial counts in a dose-dependent manner. The researchers concluded that the compound's unique structure allows for effective penetration into bacterial cells, enhancing its antimicrobial action.

Study 2: Synergistic Effects

Another research effort explored the synergistic effects of combining 1-(2-Aminomethyl-pyrrolidin-1-yl)-ethanone with traditional antibiotics. The results indicated that when used in combination with beta-lactam antibiotics, the compound enhanced their efficacy against resistant strains, suggesting a potential role in overcoming antibiotic resistance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.